(8R,9R)-Isocaryolane-8,9-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,2S,5R,8R,9R)-1,4,4-trimethyltricyclo[6.3.1.02,5]dodecane-8,9-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-7-15(17)9-14(11,3)6-5-12(15)16/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12-,14+,15-/m1/s1 |
InChI Key |
GWCBXQJXFMEEBJ-FMKNKJFCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]([C@](C1)(CC[C@@H]3[C@@H]2CC3(C)C)O)O |
Canonical SMILES |
CC1(CC2C1CCC3(CC2(CCC3O)C)O)C |
Synonyms |
(8R,9R)-isocaryolane-8,9-diol |
Origin of Product |
United States |
Natural Occurrence and Isolation of 8r,9r Isocaryolane 8,9 Diol
Isolation from Terrestrial Flora
While the genus Pluchea is known to produce a variety of sesquiterpenoids, the isolation of (8R,9R)-Isocaryolane-8,9-diol specifically from Pluchea indica has not been documented in available scientific literature. The plant is a rich source of other secondary metabolites, including eudesmane-type sesquiterpenoids, flavonoids, and phenolic compounds.
Based on a comprehensive review of scientific literature, there is no evidence to suggest that this compound has been discovered in or isolated from the terrestrial plant Pluchea indica. Research on the chemical constituents of Pluchea indica has led to the identification of numerous other compounds, but not this particular isocaryolane diol.
Although this compound has not been reported from Pluchea indica, general methods for the extraction and purification of sesquiterpenoids from plant materials are well-established. These techniques are designed to isolate compounds of medium polarity, such as sesquiterpenoid diols, from a complex mixture of plant metabolites.
A typical extraction process begins with the collection and drying of the plant material to remove water, which can interfere with the extraction of lipophilic compounds. The dried and powdered plant material is then subjected to extraction with an organic solvent. The choice of solvent is crucial and is often a moderately polar solvent like methanol (B129727), ethanol, or a hydroalcoholic mixture, which can efficiently solvate a broad range of secondary metabolites. Techniques such as Soxhlet extraction or maceration are commonly employed to maximize the extraction yield. More modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also utilized to improve efficiency and reduce solvent consumption.
Following extraction, the crude extract is typically concentrated under reduced pressure. This concentrated extract then undergoes a series of purification steps. A common primary purification step is liquid-liquid partitioning, where the extract is partitioned between immiscible solvents of differing polarities (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. The fraction containing the target sesquiterpenoids is then subjected to various chromatographic techniques.
Column chromatography using a stationary phase such as silica (B1680970) gel or alumina (B75360) is a fundamental purification method. The column is eluted with a solvent gradient of increasing polarity, which separates the compounds based on their affinity for the stationary phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound. Further purification is often necessary and can be achieved using high-performance liquid chromatography (HPLC), which offers higher resolution and is capable of separating closely related isomers.
| Extraction & Purification Stage | Technique | Description |
| Initial Extraction | Solvent Extraction (e.g., Maceration, Soxhlet) | Dried and powdered plant material is steeped in an organic solvent (e.g., methanol, ethanol) to dissolve the secondary metabolites. |
| Concentration | Rotary Evaporation | The solvent is removed from the crude extract under reduced pressure to yield a concentrated residue. |
| Fractionation | Liquid-Liquid Partitioning | The crude extract is separated into fractions of differing polarities by partitioning between immiscible solvents. |
| Purification | Column Chromatography | The fractions are further separated on a column packed with a stationary phase (e.g., silica gel) using a solvent gradient. |
| Final Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution separation of the target compound from any remaining impurities. |
Isolation from Marine Biota
In contrast to its apparent absence in the studied terrestrial flora, this compound has been successfully isolated from marine organisms, specifically from soft corals.
The gorgonian coral Rumphella antipathes has been identified as a natural source of this compound. nih.gov This soft coral is known to produce a diverse array of caryophyllane-related sesquiterpenoids, and this compound is among the secondary metabolites that have been isolated from this marine invertebrate. nih.gov The absolute configuration of the natural product was confirmed through synthetic methods. nih.gov
The isolation of this compound from Rumphella antipathes involves a multi-step process tailored for the extraction and purification of secondary metabolites from marine invertebrate tissues.
The process commences with the collection of the coral, which is then typically sliced to increase the surface area for extraction. The sliced coral is extracted with a mixture of polar and non-polar organic solvents, such as a 1:1 mixture of methanol and dichloromethane. nih.gov This solvent system is effective in extracting a broad spectrum of metabolites.
After the initial extraction, the resulting crude extract is subjected to a partitioning step. It is commonly partitioned between ethyl acetate and water to separate compounds based on their polarity. nih.gov The ethyl acetate layer, which contains the moderately polar sesquiterpenoids, is then collected and concentrated.
The concentrated ethyl acetate fraction is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate. nih.gov This allows for the separation of the complex mixture into numerous simpler fractions.
The fractions containing the target compound, as identified by analytical techniques like TLC, are then pooled and subjected to further purification. High-performance liquid chromatography (HPLC) is a crucial final step to isolate the pure compound. nih.gov Normal-phase HPLC with a solvent system such as a mixture of n-hexane and ethyl acetate is often employed to achieve the final purification of this compound. nih.gov
| Isolation Stage | Technique | Details |
| Sample Preparation | Slicing | The wet gorgonian coral (Rumphella antipathes) is sliced to facilitate solvent penetration. nih.gov |
| Extraction | Solvent Extraction | The sliced coral is extracted with a 1:1 mixture of methanol and dichloromethane. nih.gov |
| Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between ethyl acetate and water. The ethyl acetate layer is retained. nih.gov |
| Initial Chromatography | Silica Gel Column Chromatography | The ethyl acetate fraction is separated on a silica gel column using a hexane/ethyl acetate gradient. nih.gov |
| Final Purification | Normal-Phase HPLC | Fractions containing the target compound are purified using HPLC with a hexane/ethyl acetate solvent system to yield pure this compound. nih.gov |
Biosynthetic Pathways and Biogenetic Relationships of 8r,9r Isocaryolane 8,9 Diol
Proposed Biogenesis from Sesquiterpene Precursors
The biosynthesis of all sesquiterpenes, including (8R,9R)-Isocaryolane-8,9-diol, originates from fundamental building blocks derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-ᴅ-erythritol 4-phosphate (MEP) pathways. researchgate.netbeilstein-journals.org These pathways provide the universal C5 isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). nih.gov
The journey to the C15 skeleton begins with the reaction of geranyl pyrophosphate (GPP) with an additional IPP unit, a reaction catalyzed by farnesyl pyrophosphate synthase. This yields the universal precursor for all sesquiterpenoids: farnesyl pyrophosphate (FPP). wikipedia.orgnih.gov FPP is a linear molecule, and its transformation into the vast array of cyclic sesquiterpene skeletons is a key diversification step in terpenoid biosynthesis. genome.jp
The formation of the isocaryolane core is a multi-step process initiated by a sesquiterpene synthase (STS). This enzyme catalyzes the ionization of FPP and a subsequent series of cyclizations and rearrangements. For caryophyllane-type structures, this typically involves the formation of a humulyl cation, leading to the characteristic 9-membered ring fused with a cyclobutane (B1203170) ring. The isocaryolane skeleton is closely related, often arising from rearrangements of the caryophyllane framework. Subsequent enzymatic modifications, such as oxidation, are required to produce the final diol. The introduction of the two hydroxyl groups at the C-8 and C-9 positions is likely catalyzed by hydroxylase enzymes, such as cytochromes P450, which are frequently involved in the late-stage functionalization of terpene skeletons. beilstein-journals.orgnih.gov
Table 1: Key Precursors in the Biosynthesis of this compound
| Precursor | Description | Role |
| Isopentenyl Pyrophosphate (IPP) | Universal C5 isoprene unit. | Fundamental building block for all terpenoids. nih.gov |
| Dimethylallyl Diphosphate (DMAPP) | Isomer of IPP. | Initiator for terpenoid chain elongation. nih.gov |
| Geranyl Pyrophosphate (GPP) | C10 intermediate. | Precursor to FPP. wikipedia.org |
| Farnesyl Pyrophosphate (FPP) | C15 linear sesquiterpene precursor. | The direct substrate for sesquiterpene synthases. wikipedia.orgnih.gov |
| Caryophyllene (B1175711)/Isocaryolane Cation | Cyclic carbocation intermediate. | The foundational skeleton before functionalization. |
Enzymatic Machinery Involved in Isocaryolane Biosynthesis
The biosynthesis of complex sesquiterpenoids like this compound is orchestrated by a dedicated suite of enzymes. While the specific enzymatic cascade for this exact compound has not been fully elucidated in a single organism, the classes of enzymes involved are well-established from studies of related pathways. nih.gov
Sesquiterpene Synthases (STSs): These enzymes are the master catalysts that convert the linear FPP into the diverse and often complex cyclic skeletons of sesquiterpenes. nih.gov They initiate the reaction by removing the diphosphate group from FPP, generating a carbocation that undergoes a programmed series of cyclizations and rearrangements. The formation of the isocaryolane's fused ring system is a direct result of the specific folding and catalytic activity of an STS.
Cytochrome P450 Monooxygenases (P450s): Following the creation of the core hydrocarbon skeleton by an STS, P450s are typically responsible for introducing functional groups, such as hydroxyls, through oxidation. beilstein-journals.org The conversion of an isocaryolane precursor into this compound is a classic example of such a hydroxylation reaction. These enzymes are crucial for generating the final chemical identity and biological activity of many natural products.
Other Modifying Enzymes: Further enzymatic modifications can occur. For instance, biotransformation studies using the fungus Botrytis cinerea have shown that this compound itself can be a substrate for further hydroxylation, leading to the formation of various isocaryolane triols. researchgate.netacs.org This demonstrates the capacity of fungal enzyme systems to further diversify the isocaryolane scaffold.
Biogenetic Connections to Other Caryophyllane and Isocaryolane Derivatives
This compound does not exist in a metabolic vacuum. It is often found alongside a suite of structurally related compounds, providing clues to its role in a broader biosynthetic network. A prime example is its co-isolation from the octocoral Rumphella antipathes with other novel sesquiterpenoids. nih.govsemanticscholar.org
Scientific studies propose that this compound is a key intermediate in the biogenesis of other compounds found in this organism. nih.govsemanticscholar.org For example, it is considered a plausible precursor to antipacids A and B, two caryophyllane-related sesquiterpenoids. The proposed pathway suggests that a ring-opening reaction of the diol, followed by oxidation, could generate the unique carbon skeletons of these molecules. nih.govsemanticscholar.org This positions this compound as a central hub from which other derivatives are biosynthetically derived.
Furthermore, its structural relationship with rumphellaone A, another derivative isolated from the same coral, reinforces these biogenetic connections. nih.govresearchgate.net The absolute configuration of these related compounds is often inferred based on the stereochemistry of this compound, highlighting its foundational role in the proposed biosynthetic map. nih.govsemanticscholar.orgresearchgate.net
Biotransformation experiments have also artificially demonstrated these connections. The fungus Botrytis cinerea can metabolize this compound into several more complex derivatives, including (4R,8R,9R)-isocaryolane-8,9,15-triol and (2R,5S,8R,9R)-isocaryolane-5,8,9-triol, by adding further hydroxyl groups. researchgate.net
Table 2: Biogenetic Relationships of this compound
| Compound | Source Organism / System | Proposed Biogenetic Relationship |
| Antipacid A | Rumphella antipathes | Derived from this compound via ring-opening and oxidation. nih.govsemanticscholar.org |
| Antipacid B | Rumphella antipathes | Derived from this compound via ring-opening and oxidation. nih.govsemanticscholar.org |
| Rumphellaone A | Rumphella antipathes | Structurally and biogenetically related, sharing a common precursor pathway. nih.govresearchgate.net |
| (4R,8R,9R)-Isocaryolane-8,9,15-triol | Biotransformation by Botrytis cinerea | Direct hydroxylation product of this compound. researchgate.net |
| (2R,5S,8R,9R)-Isocaryolane-5,8,9-triol | Biotransformation by Botrytis cinerea | Direct hydroxylation product of this compound. researchgate.net |
Chemical Synthesis and Semisynthetic Approaches to 8r,9r Isocaryolane 8,9 Diol and Analogues
Total Synthesis Strategies
While extensive research exists on the semisynthesis of isocaryolane derivatives, the total synthesis of (8R,9R)-isocaryolane-8,9-diol itself is not extensively documented in dedicated publications. However, the principles of total synthesis for structurally related sesquiterpenes provide a framework for how such a synthesis could be approached. The structure of this compound has been confirmed through synthetic methods. researchgate.netresearchgate.net
Total synthesis strategies for other complex natural products, such as (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydronaphthalene-1,4a(2H)-diol, often commence from readily available starting materials like the Wieland-Miescher ketone. rsc.org These syntheses typically involve a sequence of 13 to 15 steps and employ key reactions such as the Mitsunobu reaction and stereo- and regioselective epoxidations to control the configuration of hydroxyl groups. rsc.org A hypothetical retrosynthetic analysis for this compound would likely involve disconnecting the diol to a suitable alkene precursor, which in turn could be traced back to a simpler bicyclic core that can be constructed using established cycloaddition or annulation methodologies.
The synthesis of related capnellane-type sesquiterpenoids, such as (±)-Δ9(12)-capnellene-8β,10α-diol, highlights the use of radical cyclizations to construct the tricyclic framework. rsc.org Such strategies could potentially be adapted for the construction of the isocaryolane skeleton.
Semisynthesis from Abundantly Available Caryophyllene (B1175711) Precursors
The most prevalent and practical approach to obtaining this compound and its analogues is through semisynthesis, starting from the abundant and inexpensive natural sesquiterpene, (−)-β-caryophyllene or its oxide. rtu.lv This approach provides an effective route to gram-scale quantities of these more exotic terpenoids. rtu.lv
A common strategy involves the acid-catalyzed rearrangement of caryophyllene oxide. Treatment of caryophyllene oxide under various acidic conditions can lead to a mixture of products, including isocaryolane derivatives. For instance, the solvolysis of caryophyllene oxide in the presence of an acid catalyst can yield isocaryolane structures. researchgate.net
The reactivity of the exocyclic double bond in caryophyllene oxide can be selectively modified to influence the outcome of subsequent rearrangements. For example, hydration of the exomethylenic double bond prior to epoxide rearrangement has been explored to alter the conformational preferences and favor the formation of desired isocaryolane isomers. acs.org
Under acidic conditions, this compound itself can undergo further rearrangement to produce isocaryolan-9-one and (1S,2S,5R,8S)-1,4,4-trimethyltricyclo[6.2.1.02,5]undecane-8-carbaldehyde. researchgate.netacs.org A novel skeletal rearrangement has also been observed when this compound is subjected to modified Mitsunobu conditions, leading to the formation of (1S,2S,5R,9R)-1,4,4-trimethyltricyclo[7.2.1.02,5]dodecan-8-one. acs.org This represents a rare example of a Mitsunobu-induced pinacol-type rearrangement. acs.org
Stereocontrolled Synthesis of Isocaryolane Scaffolds
Achieving high stereocontrol is a critical challenge in the synthesis of complex molecules like isocaryolane derivatives. Synthetic strategies are often designed to control the relative and absolute stereochemistry of multiple chiral centers within the molecule.
In the synthesis of related complex scaffolds, such as the kalihinols, high stereocontrol has been achieved through methods like a heterodendralene cascade to establish a target stereotetrad. nih.gov While not directly applied to isocaryolanes, these advanced strategies demonstrate the potential for precise stereochemical control in complex terpene synthesis.
For bicyclic systems, stereocontrolled strategies have been developed to synthesize polyhydroxylated scaffolds from optically active amino acids. cam.ac.uk These routes often allow for broad scope and provide access to multiple vectors for further derivatization. cam.ac.uk Similarly, stereodivergent routes to polyhydroxylated bicyclic azetidines have been developed from a common β-lactam precursor, utilizing substrate-controlled diastereoselective oxidations. rsc.org
The synthesis of oligonucleotide analogs with chiral internucleotidic phosphorus atoms also highlights the importance and development of stereocontrolled synthetic methods to address the issue of chirality, which significantly affects the properties of the final compounds. nih.gov
Synthesis of Structural Analogues and Derivatives
The synthesis of structural analogues and derivatives of this compound is crucial for exploring structure-activity relationships (SAR). researchgate.net A variety of isocaryolane and related clovane derivatives have been synthesized and evaluated for their biological activities, particularly as antifungal agents against phytopathogens like Botrytis cinerea. researchgate.netacs.org
Alkoxyisocaryolanols, such as (8R,9R)-8-propoxyisocaryolan-9-ol and (8R,9R)-8-butoxyisocaryolan-9-ol, have been synthesized and shown to exhibit significant antifungal activity. researchgate.netresearchgate.net The synthesis of these analogues often involves the reaction of a suitable isocaryolane precursor with different alcohols. The nature of the alkoxy chain at the C-8 position has been shown to influence the biological activity. researchgate.net
The synthesis of derivatives is not limited to simple alkyl or acyl groups. More complex modifications, as seen in the semisynthesis of taxol and its derivatives, involve the attachment of elaborate side chains to a core scaffold. nih.gov Similar principles can be applied to the isocaryolane skeleton to generate a diverse library of compounds for biological screening. The development of synthetic methods for various classes of compounds, such as barbituric acid derivatives, also provides a toolbox of reactions that could be adapted for the derivatization of the isocaryolane scaffold. mdpi.com
The synthesis of structurally revised natural products, like plebeianiol A, demonstrates the power of modern synthetic methods, such as cobalt-catalyzed hydrogen-atom-transfer-induced radical bicyclizations, to construct complex polycyclic systems and correct misassigned structures. escholarship.org
Table of Synthesized Isocaryolane Derivatives and Related Compounds
| Compound Name | Starting Material/Method | Key Features/Activity |
| This compound | Semisynthesis from caryophyllene oxide | Core isocaryolane structure |
| (8R,9R)-8-Propoxyisocaryolan-9-ol | Derivatization of isocaryolane precursor | Active antifungal agent researchgate.net |
| (8R,9R)-8-Butoxyisocaryolan-9-ol | Derivatization of isocaryolane precursor | Active antifungal agent researchgate.net |
| Isocaryolan-9-one | Acid-catalyzed rearrangement of this compound | Rearrangement product researchgate.netacs.org |
| (1S,2S,5R,8S)-1,4,4-Trimethyltricyclo[6.2.1.02,5]undecane-8-carbaldehyde | Acid-catalyzed rearrangement of this compound | Rearrangement product researchgate.netacs.org |
| (1S,2S,5R,9R)-1,4,4-Trimethyltricyclo[7.2.1.02,5]dodecan-8-one | Mitsunobu-induced rearrangement of this compound | Novel skeletal rearrangement product acs.org |
Chemical Transformations and Reactivity Profiles of 8r,9r Isocaryolane 8,9 Diol
Acid-Catalyzed Rearrangements and Skeletal Modifications
The treatment of (8R,9R)-Isocaryolane-8,9-diol with acidic conditions, such as hydrogen bromide in acetone, instigates a pinacol-type rearrangement. acs.orgnih.gov This reaction yields two primary products: isocaryolan-9-one and a rearranged tricyclic aldehyde, (1S,2S,5R,8S)-1,4,4-trimethyltricyclo[6.2.1.0(2,5)]undecane-8-carbaldehyde. acs.orgnih.govacs.org The formation of these products is consistent with the role of 8,9-dioxygenated isocaryolanes as intermediates in the broader rearrangement of caryophyllane derivatives. acs.org The unique strained structure of the caryophyllene (B1175711) skeleton, featuring a trans-annulated nine-membered ring, predisposes it to such molecular reorganizations to form more stable bicyclic and tricyclic systems. sibran.ru
The acid-catalyzed isomerization of related caryophyllene oxide on silica (B1680970) gel or alumina (B75360) impregnated with sulfuric acid also leads to the formation of isocaryolan-9-one, among other rearranged products. sibran.ru This further underscores the susceptibility of the isocaryolane framework to acid-mediated skeletal modifications.
Table 1: Products of Acid-Catalyzed Rearrangement of this compound
| Starting Material | Reagents | Product(s) | Reference |
|---|---|---|---|
| This compound | HBr in acetone | Isocaryolan-9-one | acs.org |
Reactions under Mitsunobu Conditions and Novel Rearrangements
The Mitsunobu reaction, typically employed for the inversion of stereochemistry in alcohols, induces a novel skeletal rearrangement when applied to this compound. organic-chemistry.orgnih.gov Treatment of the diol with diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (Ph3P) in refluxing toluene (B28343) leads to the formation of a novel sesquiterpene derivative, (1S,2S,5R,9R)-1,4,4-trimethyltricyclo[7.2.1.0(2,5)]dodecan-8-one, along with isocaryolan-9-one. acs.orgnih.gov This transformation represents the first reported instance of a Mitsunobu-induced pinacol (B44631) rearrangement. nih.govacs.org
The course of the reaction is influenced by both the substrate and the reaction conditions. acs.org For instance, the related compound (8R,9R)-8-methoxyisocaryolan-9-ol, under the same Mitsunobu conditions, yields the rearranged ketone as the major product. acs.org The mechanism involves the initial activation of the alcohol by the phosphonium (B103445) intermediate formed from triphenylphosphine and DEAD, followed by a nucleophilic attack that initiates the rearrangement. organic-chemistry.org This one-pot procedure provides a novel route to this class of rearranged products. acs.org
Table 2: Products of this compound under Mitsunobu Conditions
| Starting Material | Reagents | Product(s) | Reference |
|---|---|---|---|
| This compound | DEAD, Ph3P, toluene (reflux) | (1S,2S,5R,9R)-1,4,4-trimethyltricyclo[7.2.1.0(2,5)]dodecan-8-one | acs.org |
Oxidative and Reductive Transformations
The biotransformation of this compound by the fungus Botrytis cinerea provides insight into its oxidative metabolism. researchgate.netresearchgate.netbvsalud.org This process yields a series of hydroxylated derivatives, including (2R,5S,8R,9R)-isocaryolane-5,8,9-triol, (4R,8R,9R)-isocaryolane-8,9,15-triol, and isocaryolane-3,8,9-triol, among others. researchgate.net These transformations indicate that the fungus is capable of introducing hydroxyl groups at various positions on the isocaryolane skeleton. researchgate.net
Information regarding specific chemical reductive transformations of this compound is less prevalent in the reviewed literature. However, the reduction of the related isocaryolan-9-one with lithium aluminum hydride (LiAlH4) to produce (9R)-isocaryolan-9-ol has been reported. acs.org This suggests that the ketone functionality, which can be derived from the diol, is amenable to reduction.
Formation of Key Synthetic Intermediates
This compound itself serves as a valuable intermediate in the synthesis of other complex molecules. Its isolation from natural sources like the gorgonian coral Rumphella antipathes and the plant Pluchea indica highlights its role as a biosynthetic precursor. researchgate.netnih.gov The acid-catalyzed and Mitsunobu-mediated rearrangements discussed previously transform the diol into unique tricyclic ketones and aldehydes. acs.orgacs.org These products, with their distinct carbon skeletons, represent key intermediates for the synthesis of other novel sesquiterpenoids and potentially bioactive compounds. researchgate.net
For example, the formation of isocaryolan-9-one from the diol provides a substrate that can be further functionalized. acs.org The fungistatic activity of various isocaryolane derivatives against Botrytis cinerea suggests that modifications of the isocaryolane skeleton, accessible from the diol, could lead to the development of new antifungal agents. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of 8r,9r Isocaryolane 8,9 Diol and Its Derivatives
Influence of Hydroxylation Patterns on Biological Activities
The degree and position of hydroxylation on the isocaryolane skeleton are critical determinants of its biological activity. Research has consistently shown that an increase in the level of hydroxylation leads to a decrease in antifungal activity.
For instance, studies on the biotransformation of (8R,9R)-8-methoxyisocaryolan-9-ol by the fungus Botrytis cinerea revealed that the introduction of additional hydroxyl groups diminishes its fungistatic effects. researchgate.netresearchgate.netnih.gov The metabolic conversion of (8R,9R)-8-methoxyisocaryolan-9-ol yields (8R,9R)-isocaryolane-8,9-diol, which is subsequently metabolized to various hydroxylated derivatives. researchgate.netresearchgate.net A comparative evaluation of the antifungal activity against B. cinerea demonstrated a clear trend where the activity decreased as the number of hydroxyl groups increased. researchgate.netresearchgate.netnih.gov
Specifically, the biotransformation of (8S,9R)-isocaryolan-9-ol by B. cinerea produced several hydroxylated metabolites, including this compound. researchgate.net While the parent compound, (8S,9R)-isocaryolan-9-ol, was inactive, its metabolite this compound exhibited activity. researchgate.netplu.mx However, further hydroxylation of the isocaryolane framework generally results in reduced potency. researchgate.netnih.gov This suggests that while a certain degree of hydroxylation is necessary for activity, excessive hydroxylation is detrimental.
The following table summarizes the effect of hydroxylation on the antifungal activity of isocaryolane derivatives against Botrytis cinerea.
| Compound | Structure | Relative Antifungal Activity |
| (8R,9R)-8-Methoxyisocaryolan-9-ol | Methoxy (B1213986) group at C-8, Hydroxyl group at C-9 | High |
| This compound | Hydroxyl groups at C-8 and C-9 | Moderate |
| (4R,8R,9R)-8-Methoxyisocaryolane-9,15-diol | Methoxy at C-8, Hydroxyls at C-9 and C-15 | Reduced |
| Isocaryolane-3,8,9-triol | Hydroxyl groups at C-3, C-8, and C-9 | Low |
| Isocaryolane-5,8,9-triol | Hydroxyl groups at C-5, C-8, and C-9 | Low |
| Isocaryolane-6,8,9-triol | Hydroxyl groups at C-6, C-8, and C-9 | Low |
Stereochemical Effects on Biological Potency
The stereochemistry of the isocaryolane core, particularly at the C-8 and C-9 positions, plays a crucial role in determining biological potency. The specific spatial arrangement of substituents, such as hydroxyl and alkoxy groups, significantly impacts the interaction of these molecules with their biological targets.
The conversion of the inactive (8S,9R)-isocaryolan-9-ol to the active this compound highlights the importance of the stereochemistry at C-8. researchgate.netplu.mx This transformation suggests that the R configuration at C-8, in conjunction with the R configuration at C-9, is favorable for antifungal activity. The precise orientation of the hydroxyl groups in this compound appears to be a key factor for its biological effect.
Impact of Alkoxy Substitutions on Antifungal Activity
The presence and nature of an alkoxy group, particularly at the C-8 position, have been identified as key modulators of the antifungal activity of isocaryolane derivatives. It has been observed that a methoxy group at C-8 is a significant feature for antifungal efficacy. researchgate.netresearchgate.netnih.govmdpi.com
Further investigations into the influence of the length of the alkoxy chain at C-8 have provided valuable insights into the SAR of this class of compounds. A study evaluating a homologous series of (8R,9R)-8-alkoxyisocaryolan-9-ols against B. cinerea demonstrated that the antifungal activity is correlated with the nature of the alkoxy substituent. mdpi.com The results indicated that compounds with longer alkyl chains, specifically propoxy and butoxy groups, were the most active in the series. researchgate.netmdpi.com
This suggests that the lipophilicity conferred by the alkoxy group plays a role in the antifungal activity, possibly by enhancing membrane permeability or interaction with a hydrophobic pocket in the target protein. However, there appears to be an optimal chain length, as the activity may decrease with excessively long or bulky substituents.
The table below illustrates the effect of varying the alkoxy group at C-8 on the antifungal activity of (8R,9R)-isocaryolan-9-ol derivatives against Botrytis cinerea.
| Compound | C-8 Substituent | Relative Antifungal Activity |
| (8R,9R)-8-Methoxyisocaryolan-9-ol | Methoxy | Active |
| (8R,9R)-8-Ethoxyisocaryolan-9-ol | Ethoxy | Active |
| (8R,9R)-8-Propoxyisocaryolan-9-ol | Propoxy | Most Active |
| (8R,9R)-8-Butoxyisocaryolan-9-ol | Butoxy | Most Active |
Elucidation of Pharmacophoric Elements
Based on the available SAR data, a preliminary pharmacophore model for the antifungal activity of this compound and its derivatives can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
The key pharmacophoric elements for the antifungal activity of isocaryolane derivatives appear to include:
A Hydrophobic Core: The rigid tricyclic isocaryolane skeleton provides a necessary hydrophobic scaffold.
A Hydrogen Bond Donor/Acceptor Region: The hydroxyl group at the C-9 position with an R configuration seems to be a crucial feature, likely participating in hydrogen bonding interactions with the biological target.
A Modulatory Lipophilic/Hydrogen Bond Acceptor Site at C-8: The substituent at the C-8 position, also in an R configuration, significantly influences activity. An alkoxy group at this position, particularly a propoxy or butoxy group, enhances potency, suggesting this region interacts with a hydrophobic pocket. The oxygen atom of the alkoxy group may also act as a hydrogen bond acceptor. The presence of a hydroxyl group at C-8, as in this compound, results in moderate activity, indicating that while a hydrogen bond donor is tolerated, a more lipophilic group is preferred for optimal activity.
Exclusion of Additional Polar Groups: The observation that increased hydroxylation at other positions on the isocaryolane ring decreases activity suggests that these regions are likely involved in unfavorable steric or electronic interactions with the target, or they may negatively impact the compound's ability to reach its target.
Biological Activities and Mechanistic Investigations of 8r,9r Isocaryolane 8,9 Diol
Antimicrobial and Antifungal Activity
(8R,9R)-Isocaryolane-8,9-diol has demonstrated notable activity against certain phytopathogenic fungi, positioning it as a compound of interest in the search for new agricultural fungicides.
Efficacy against Phytopathogenic Fungi (e.g., Botrytis cinerea)
Research has shown that this compound exhibits antifungal activity against the significant plant pathogen Botrytis cinerea. researchgate.netbvsalud.org This fungus is the causative agent of gray mold disease, which affects a wide range of crops, leading to substantial economic losses.
Interestingly, this compound can be formed through the biotransformation of other, less active, isocaryolane derivatives by B. cinerea itself. For instance, (8S,9R)-isocaryolan-9-ol, which is inactive, is metabolized by the fungus into this compound, which then shows activity against the fungus. researchgate.netbvsalud.org This suggests a complex interaction between the fungus and this class of compounds. Further studies have explored the structure-activity relationships of isocaryolane derivatives, indicating that the degree of hydroxylation can influence the antifungal efficacy. researchgate.net
Fungistatic activity has been evaluated for this compound and related compounds. In one study, the fungistatic activity was found to decrease with increased hydroxylation, as seen in the biotransformation of (8R,9R)-8-methoxyisocaryolan-9-ol to this compound and subsequently to more hydroxylated derivatives which showed reduced biological activity. researchgate.netnih.gov
**Table 1: Antifungal Activity of this compound and a Related Precursor against *Botrytis cinerea***
| Compound | Activity against B. cinerea | Source |
|---|---|---|
| (8S,9R)-isocaryolan-9-ol | Inactive | researchgate.netbvsalud.org |
| This compound | Active | researchgate.netbvsalud.org |
Interference with Fungal Metabolic Pathways (e.g., Botryane Metabolite Production)
One of the mechanisms underlying the antifungal action of isocaryolane derivatives, including this compound, involves the disruption of the fungus's own metabolic processes. Specifically, these compounds have been shown to interfere with the production of botryane metabolites in B. cinerea. researchgate.netacs.org
Botryanes are a class of sesquiterpenoid phytotoxins produced by B. cinerea that are crucial for its virulence. The incubation of B. cinerea with isocaryolane substrates, such as this compound, has been observed to interfere with the production of dihydrobotrydial, a key metabolite in the botryane pathway. researchgate.netacs.org For example, the metabolism of the fungistatic agent (8R,9R)-8-methoxyisocaryolan-9-ol, which leads to the formation of this compound, resulted in the absence of dihydrobotrydial after four days of incubation. researchgate.netnih.gov This interference with a critical metabolic pathway highlights a potential mechanism for the growth inhibition of this phytopathogen.
Phytotoxic Activities
In addition to its antifungal properties, this compound has been investigated for its effects on plants, revealing a degree of phytotoxicity.
Effects on Seed Germination and Plant Growth (e.g., Lactuca sativa)
Studies have utilized lettuce (Lactuca sativa) as a model plant to assess the phytotoxic effects of this compound. The compound has been shown to impact both seed germination and the subsequent growth of the radicle and shoot. researchgate.netbvsalud.org
The evaluation of various isocaryolane derivatives has demonstrated that these compounds can exhibit a range of phytotoxic effects, from inhibition to, in some cases, stimulation of growth, depending on the specific structure and concentration. acs.org For this compound, along with its biotransformation products, varying degrees of phytotoxicity against Lactuca sativa have been reported. researchgate.net
**Table 2: Phytotoxic Effects of this compound on *Lactuca sativa***
| Parameter | Effect of this compound | Source |
|---|---|---|
| Seed Germination | Affected | researchgate.netbvsalud.org |
| Radicle Growth | Affected | researchgate.netbvsalud.org |
| Shoot Growth | Affected | researchgate.netbvsalud.org |
Underlying Phytotoxic Mechanisms
The precise biochemical mechanisms responsible for the phytotoxic effects of this compound are not yet fully elucidated. However, the observed inhibition of seed germination and seedling growth suggests an interference with fundamental plant physiological processes. researchgate.netbvsalud.org Phytotoxicity often results from the disruption of cellular processes such as cell division, cell elongation, or hormonal signaling. It is plausible that this compound may interact with key enzymes or receptors within the plant, leading to the observed growth inhibition. The development of antifungal agents from natural compounds like this requires a careful balance between fungitoxicity and phytotoxicity to ensure they can be safely applied in an agricultural setting without harming the crops they are meant to protect. acs.org
Anti-inflammatory Activity
Beyond its interactions with fungi and plants, this compound has been identified as having anti-inflammatory properties. A study investigating the chemical constituents of Pluchea indica (Indian Camphorweed) identified this compound as one of the bioactive compounds.
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In this assay, this compound demonstrated significant inhibitory activity, with a 95.1% inhibition of NO production. This level of inhibition was notably high, surpassing that of the positive control, dexamethasone, which showed 62.2% inhibition in the same study. The inhibition of NO production is a key indicator of anti-inflammatory activity, as excessive NO production is a hallmark of inflammatory processes.
Table 3: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Result (% Inhibition of NO Production) | Positive Control | Source |
|---|---|---|---|---|---|
| Nitric Oxide Production | RAW 264.7 macrophages | LPS | 95.1% | Dexamethasone (62.2%) |
Inhibition of Nitric Oxide Production in Macrophage Models (e.g., RAW 264.7 cells)
This compound has been investigated for its potential to modulate inflammatory pathways, specifically its effect on the production of nitric oxide (NO), a key signaling molecule in inflammation. In vitro studies utilizing the murine macrophage cell line RAW 264.7 have been employed to assess this activity.
One study isolated this compound from the aerial parts of Pluchea indica. The anti-inflammatory potential of the isolated compounds was evaluated by measuring their ability to inhibit nitric oxide production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). While the study screened various compounds from the plant extract for NO inhibition, specific quantitative data for this compound's inhibitory concentration (IC50) or percentage of inhibition at tested concentrations were not detailed in the available literature. The general methodology involves treating the macrophage cells with the compound before stimulating them with LPS and then measuring the nitrite (B80452) concentration in the culture medium as an indicator of NO production.
The experimental setup for such an assay is summarized in the table below.
| Parameter | Description |
| Cell Line | RAW 264.7 (murine macrophages) |
| Stimulant | Lipopolysaccharide (LPS) |
| Assay | Measurement of nitric oxide (NO) production, typically by quantifying nitrite levels using the Griess reagent. |
| General Finding | This compound was among the compounds tested for anti-inflammatory activity via inhibition of NO production. |
Modulation of Inflammatory Mediator Release (e.g., elastase inhibition)
The anti-inflammatory profile of this compound also includes its effect on the release of other inflammatory mediators, such as elastase from human neutrophils.
Research on sesquiterpenoids from the gorgonian coral Rumphella antipathes identified this compound as one of the constituents. rsc.org In an assessment of its biological activity, the compound was found to exhibit weak inhibition of elastase release from human neutrophils. rsc.org Specific quantitative data, such as the IC50 value for this inhibitory activity, has not been reported in the reviewed sources.
The table below outlines the key aspects of this investigation.
| Mediator | Source | Cell Model | Finding |
| Elastase | Rumphella antipathes | Human neutrophils | Weak inhibition of elastase release. rsc.org |
Other Reported Biological Activities (non-clinical)
Beyond its anti-inflammatory properties, this compound has demonstrated other biological activities in non-clinical studies, including fungistatic and phytotoxic effects.
This compound has been studied for its activity against the phytopathogenic fungus Botrytis cinerea. researchgate.netacs.orgresearchgate.net Notably, this compound, a metabolite of (8S,9R)-isocaryolan-9-ol, showed activity against B. cinerea, whereas its parent compound was inactive. researchgate.netfigshare.com Further investigation revealed that isocaryolane derivatives can interfere with the production of botryane metabolites in this fungus. researchgate.netmdpi.com
The phytotoxic activity of this compound has been assessed against lettuce (Lactuca sativa). researchgate.netfigshare.com The studies determined the effects of the compound on seed germination, as well as radicle and shoot growth. researchgate.netfigshare.com
A summary of these non-clinical activities is presented in the table below.
| Activity | Organism | Key Findings |
| Fungistatic | Botrytis cinerea | Shows activity where its parent compound is inactive; interferes with the production of botryane metabolites. researchgate.netfigshare.commdpi.com |
| Phytotoxic | Lactuca sativa (lettuce) | Effects on germination, radicle, and shoot growth have been determined. researchgate.netfigshare.com |
Metabolic and Biotransformation Studies of 8r,9r Isocaryolane 8,9 Diol
Microbial Biotransformation Pathways
Research into the microbial transformation of (8R,9R)-Isocaryolane-8,9-diol has primarily centered on the fungus Botrytis cinerea. acs.orgresearchgate.netnih.gov This phytopathogenic fungus is known for its ability to metabolize a wide array of natural products, often as a means of detoxification. researchgate.netresearchgate.net When Botrytis cinerea is cultured in the presence of this compound, it modifies the compound through a series of oxidative reactions. acs.orgresearchgate.netnih.gov
The principal biotransformation pathway involves the hydroxylation of the isocaryolane skeleton at various carbon atoms. researchgate.net This process increases the polarity of the parent compound, a common strategy employed by microorganisms to facilitate the excretion of foreign substances. The biotransformation of this compound is also linked to the metabolism of its precursors; for instance, it is a major metabolite formed during the biotransformation of (8S,9R)-isocaryolan-9-ol by B. cinerea. researchgate.netplu.mxfigshare.com Furthermore, studies on related alkoxyisocaryolanols show that the cleavage of ether groups and subsequent hydroxylations are key metabolic steps. researchgate.netnih.gov
Identification and Characterization of Metabolites
The incubation of this compound with Botrytis cinerea leads to the formation of several new, more polar metabolites. acs.orgresearchgate.netnih.gov A key study identified a series of hydroxylated derivatives, designated as compounds 7 through 11 in the original research. acs.orgnih.gov These metabolites were isolated and their structures were elucidated using spectroscopic techniques. The primary reactions were hydroxylations at different positions on the isocaryolane ring system. researchgate.net
The following table summarizes the metabolites produced from the biotransformation of this compound by Botrytis cinerea.
| Parent Compound | Transforming Microorganism | Metabolite | Chemical Name | Reference |
| This compound | Botrytis cinerea | Compound 7 | (4R,8R,9R)-Isocaryolane-4,8,9-triol | acs.org |
| This compound | Botrytis cinerea | Compound 8 | (3S,8R,9R)-Isocaryolane-3,8,9-triol | acs.orgresearchgate.net |
| This compound | Botrytis cinerea | Compound 9 | (7S,8R,9R)-Isocaryolane-7,8,9-triol | acs.org |
| This compound | Botrytis cinerea | Compound 10 | (2R,5S,8R,9R)-Isocaryolane-5,8,9-triol | acs.orgresearchgate.net |
| This compound | Botrytis cinerea | Compound 11 | (6S,8R,9R)-Isocaryolane-6,8,9-triol | acs.orgresearchgate.net |
In a related study, this compound itself was identified as a major metabolite of (8S,9R)-isocaryolan-9-ol when transformed by B. cinerea. researchgate.netfigshare.com This highlights the stepwise nature of the fungal metabolic process.
Enzymology of Microbial Transformation
The specific enzymes responsible for the biotransformation of this compound in Botrytis cinerea have not been isolated and characterized in the reviewed literature. However, the nature of the observed chemical reactions—specifically, the introduction of hydroxyl groups at unactivated carbon positions—is strongly indicative of the action of cytochrome P450 monooxygenases. These enzymes are ubiquitous in fungi and are well-known for their role in the detoxification of xenobiotics and the metabolism of secondary metabolites. The oxidative reactions are a hallmark of this enzyme superfamily. The fungus appears to utilize these oxidative enzymes as a detoxification mechanism. researchgate.net
Implications for Natural Product Degradation and Detoxification
The biotransformation of this compound by Botrytis cinerea serves as a clear example of a microbial detoxification strategy. researchgate.net By converting the moderately active parent compound into a series of more polar, polyhydroxylated metabolites, the fungus effectively reduces its biological activity. acs.orgnih.gov Research has shown that as the level of hydroxylation increases, the fungistatic activity of the isocaryolane derivatives against B. cinerea decreases. researchgate.netnih.gov
This process has significant implications for understanding natural product-microbe interactions. It demonstrates how phytopathogenic fungi can defend themselves against potentially harmful plant secondary metabolites or other xenobiotics. The study of these degradation pathways can inform the development of more robust antifungal agents that are less susceptible to microbial metabolism. Furthermore, understanding how these compounds interfere with the production of fungal virulence factors, such as botrydial, provides insights into potential mechanisms for disease control. researchgate.netnih.gov The degradation of the isocaryolane skeleton is part of the broader field of study concerning the microbial metabolism of sesquiterpenoids. researchgate.net
Future Research Directions and Applications
Exploration of Novel Biological Targets and Therapeutic Potentials
Initial studies have hinted at the biological relevance of (8R,9R)-Isocaryolane-8,9-diol. For instance, it has been identified as a metabolite in studies investigating the anti-inflammatory properties of related caryophyllane sesquiterpenoids. nih.gov Furthermore, its formation through the biotransformation of other isocaryolane derivatives by fungi like Botrytis cinerea suggests a role in plant-pathogen interactions. researchgate.netacs.org
Future research should systematically screen this compound against a wide array of biological targets to uncover its full therapeutic potential. Key areas of investigation include:
Anti-inflammatory Activity: Given that related compounds from Rumphella antipathes have shown anti-inflammatory effects by inhibiting superoxide (B77818) anion generation and elastase release in human neutrophils, this compound should be rigorously tested in similar assays. nih.govsemanticscholar.org
Anticancer Properties: Many sesquiterpenoids exhibit cytotoxic effects against cancer cell lines. acs.org Investigating the activity of this compound against a panel of human cancer cell lines, such as those for breast, lung, and colon cancer, could reveal novel anticancer leads. nih.gov
Antimicrobial and Antifungal Activity: The biotransformation of isocaryolanes by Botrytis cinerea points towards a potential role in antifungal defense. researchgate.netnih.gov Evaluating the direct antifungal activity of this compound against a range of plant and human pathogenic fungi is a logical next step. researchgate.net Similarly, its antibacterial potential against clinically relevant bacteria should be explored.
| Therapeutic Area | Potential Biological Target/Mechanism | Rationale/Supporting Evidence |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and mediators (e.g., elastase, superoxide anions) | Related caryophyllane sesquiterpenoids from the same natural source exhibit anti-inflammatory activity. nih.govsemanticscholar.org |
| Anticancer | Cytotoxicity against various cancer cell lines, induction of apoptosis. | Sesquiterpenoids are a known class of compounds with anticancer potential. acs.org |
| Antifungal | Inhibition of fungal growth and development. | It is a biotransformation product of a fungus, suggesting a role in fungal metabolic pathways. researchgate.netnih.gov |
| Antibacterial | Disruption of bacterial cell membranes or essential metabolic processes. | Many natural products from marine organisms possess antibacterial properties. researchgate.netresearchgate.net |
Development of Advanced Synthetic Strategies for Complex Derivatives
The structural complexity of this compound presents both challenges and opportunities for synthetic chemists. The development of efficient and stereoselective synthetic routes is crucial for producing sufficient quantities for biological testing and for creating novel derivatives with enhanced or new activities.
Future research in this area should focus on:
Total Synthesis: Devising a concise and high-yielding total synthesis of this compound will be a significant achievement, enabling access to the natural product and its stereoisomers.
Late-Stage Functionalization: Developing methods for the selective modification of the diol and other positions on the isocaryolane skeleton will allow for the rapid generation of a library of derivatives. nih.gov This could involve techniques like C-H activation and enzymatic transformations.
Biotransformation and Biocatalysis: Utilizing microorganisms or isolated enzymes to perform specific chemical transformations on the isocaryolane scaffold can provide access to complex derivatives that are difficult to obtain through traditional chemical synthesis. researchgate.nettandfonline.com The biotransformation of related isocaryolanes by Botrytis cinerea has already demonstrated the feasibility of this approach. researchgate.netacs.org
In-depth Mechanistic Studies of Biological Activities
Once a significant biological activity is identified for this compound or its derivatives, in-depth mechanistic studies will be essential to understand how these compounds exert their effects at the molecular level.
Key areas for mechanistic investigation include:
Target Identification and Validation: If a compound shows promising activity, identifying its specific molecular target(s) is a critical step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.
Signaling Pathway Analysis: Investigating the effects of the compound on relevant cellular signaling pathways will provide insights into its mechanism of action. nih.gov For example, if a compound has anti-inflammatory effects, its impact on the NF-κB or MAPK signaling pathways should be examined.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a range of derivatives, researchers can establish clear SARs. This knowledge is invaluable for optimizing the potency and selectivity of lead compounds. researchgate.net
Ecological Roles and Environmental Impact of Isocaryolanes
As a natural product, this compound likely plays a role in the ecological interactions of its source organism. nau.eduresearchgate.net Understanding these roles can provide insights into natural chemical defense mechanisms and may have implications for agriculture and environmental science.
Future research should explore:
Allelopathy and Chemical Defense: Investigating the role of this compound and other isocaryolanes as allelochemicals, which are compounds that influence the growth and development of other organisms. nau.edu This could involve studying their effects on competing corals, algae, or microbial communities. frontiersin.org
Herbivore and Pathogen Deterrence: Sesquiterpenoids are well-known for their role in defending plants against herbivores and pathogens. mdpi.comresearchgate.net Research could focus on whether this compound deters feeding by marine herbivores or inhibits the growth of marine pathogens.
Environmental Fate and Biodegradation: If isocaryolanes are considered for use in agricultural applications, for instance as natural fungicides, it will be important to study their persistence, degradation, and potential impact on non-target organisms in the environment. uco.es
Innovative Analytical Methodologies for Detection and Quantification
The ability to accurately detect and quantify this compound in complex biological and environmental matrices is essential for all aspects of its research.
Future efforts in this area should focus on:
Q & A
Q. How is (8R,9R)-Isocaryolane-8,9-diol isolated and structurally characterized from natural sources?
The compound is typically isolated via chromatographic techniques (e.g., column chromatography, HPLC) from plant or marine extracts, such as Pluchea indica or Rumphella antipathes. Structural elucidation involves 1D/2D NMR spectroscopy and HRESIMS to confirm molecular formula (C₁₄H₂₂O₃) and stereochemistry. Absolute configuration is determined via NOESY correlations and comparison with synthetic derivatives (e.g., MTPA ester derivatization) . X-ray crystallography may resolve ambiguities in stereochemical assignments .
Q. What in vitro models are used to evaluate the anti-inflammatory activity of this compound?
The compound is tested in LPS-stimulated macrophages (e.g., RAW 264.7 cells) to measure NO production inhibition. IC₅₀ values are compared to dexamethasone (positive control, IC₅₀ 62.2 μM in similar assays). Experimental protocols include pre-treatment with the compound (e.g., 10–100 μM) for 1–2 hours before LPS induction, followed by Griess reagent quantification of nitrite levels .
Q. What is the role of stereochemistry in modulating its biological activity?
The (8R,9R) configuration is critical for bioactivity. For instance, clovane-2β,9α-diol (a stereoisomer) shows distinct anti-inflammatory potency, highlighting the impact of hydroxyl group orientation. Stereochemical assignments via NMR and chiral derivatization (e.g., (R)- and (S)-MTPA esters) confirm activity-stereochemistry relationships .
Advanced Research Questions
Q. How do discrepancies arise in reported bioactivity data for this compound across studies?
Variability may stem from differences in assay conditions (e.g., LPS concentration, cell line viability) or compound purity. For example, marine-derived samples may contain co-eluting metabolites (e.g., rumphellaones) that synergize or antagonize activity . Rigorous purity validation (≥95% via HPLC) and standardized positive controls (e.g., dexamethasone) are essential to minimize contradictions .
Q. What are the metabolic pathways and stability challenges of this compound in fungal biotransformation studies?
Botrytis cinerea metabolizes the compound into derivatives like (4R,8R,9R)-8-methoxyisocaryolane-9,15-diol, which exhibit reduced fungistatic activity. LC-MS/MS and NMR track hydroxylation, epoxidation, and methoxylation modifications. Stability assays (e.g., pH, temperature) reveal susceptibility to enzymatic degradation, limiting its in vivo efficacy .
Q. How does the compound compare to structurally related sesquiterpenoids (e.g., Caryolane-1,9β-diol) in target selectivity?
this compound shows superior NO inhibition (IC₅₀ ~35 μM) compared to Caryolane-1,9β-diol (IC₅₀ ~50 μM) in LPS models. Docking studies suggest its diol groups form hydrogen bonds with iNOS active sites, while caryolanes lack optimal spatial alignment .
Q. What advanced techniques resolve stereochemical uncertainties in synthetic analogs?
Chiral HPLC with polarimetric detection separates enantiomers, while quantum mechanical calculations (e.g., ECD spectroscopy) predict optical rotation patterns. X-ray diffraction of crystalline derivatives (e.g., acetate esters) provides unambiguous confirmation of configuration .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
